Alfaprostol

Description

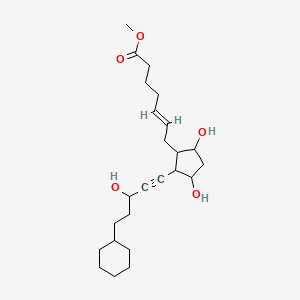

Structure

2D Structure

Properties

IUPAC Name |

methyl 7-[2-(5-cyclohexyl-3-hydroxypent-1-ynyl)-3,5-dihydroxycyclopentyl]hept-5-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O5/c1-29-24(28)12-8-3-2-7-11-20-21(23(27)17-22(20)26)16-15-19(25)14-13-18-9-5-4-6-10-18/h2,7,18-23,25-27H,3-6,8-14,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZDSQCVLNUIYLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCC=CCC1C(CC(C1C#CC(CCC2CCCCC2)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00868288 | |

| Record name | Methyl 7-[2-(5-cyclohexyl-3-hydroxypent-1-yn-1-yl)-3,5-dihydroxycyclopentyl]hept-5-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00868288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74176-31-1 | |

| Record name | Alfaprostol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Chemistry and Methodologies for Alfaprostol

Evolution of Alfaprostol Total Synthesis Strategies

The strategic approaches to constructing the this compound molecule have transitioned from reliance on a common, pre-formed core to innovative methods that build the core and introduce stereocenters in a more integrated fashion.

Initial synthetic routes toward this compound were largely based on the foundational work in prostaglandin (B15479496) synthesis established by E.J. Corey. sci-hub.se These strategies are characterized by their use of the "Corey lactone" as a key building block. acs.org Syntheses utilizing this intermediate typically involve two main phases: the construction of the ω-chain followed by the synthesis of the α-chain. sci-hub.se

Early methods for synthesizing this compound shared the common feature of starting with the Corey lactone but differed in the specific reactions used to install the characteristic alkyne moiety in the ω-side chain. acs.org One notable approach involved a sequence starting with a Horner-Wadsworth-Emmons olefination, followed by bromination and a double dehydrobromination to form the required triple bond. acs.org Another strategy focused on creating a suitable tin intermediate for a Stille coupling reaction to form a key ketone precursor to this compound. sci-hub.se While foundational, these routes often required numerous steps and were less efficient than more modern methodologies. nih.govresearchgate.net

More recent advancements in the total synthesis of this compound have introduced highly convergent and enantioselective pathways, significantly shortening the synthetic sequence. acs.org A paradigm shift came with the development of an organocatalytic strategy that bypasses the traditional Corey lactone route. nih.govresearchgate.net This approach has led to the shortest reported synthesis of this compound, accomplished in just nine steps. acs.orgresearchgate.net

The cornerstone of this modern strategy is the conjugate addition of an alkyne to a bicyclic enal intermediate. acs.orgacs.org This key bicyclic enal is generated in the initial steps from simple starting materials via a proline-catalyzed aldol (B89426) reaction. acs.org This method is not only convergent but also highly enantioselective, establishing critical stereocenters early in the synthesis with excellent control. nih.gov The use of organocatalysis represents a major breakthrough in the field, providing rapid access to key prostaglandin intermediates. nih.govresearchgate.net

| Synthetic Strategy | Key Intermediate | Key Reactions | Number of Steps | Reference |

| Early Approach | Corey Lactone | Horner-Wadsworth-Emmons, Stille Coupling | >10 | acs.orgsci-hub.seresearchgate.net |

| Novel Convergent Pathway | Bicyclic Enal | Organocatalytic Aldol Cascade, 1,4-Conjugate Addition | 9 | acs.orgresearchgate.net |

Key Intermediates and Stereochemical Control in this compound Synthesis

Achieving the correct three-dimensional structure is paramount in prostaglandin synthesis. Modern strategies excel in establishing stereocontrol through the use of carefully designed intermediates and catalytic reactions.

A central innovation in recent this compound syntheses is the use of a bicyclic enal intermediate. nih.govresearchgate.netacs.org This key building block is synthesized efficiently through an L-proline catalyzed double aldol cascade reaction using succinaldehyde (B1195056) as the starting material. acs.orgresearchgate.net This organocatalytic dimerization is a powerful step, constructing the core of the molecule and setting the stereochemistry in a single transformation with high enantiomeric excess (98% ee). nih.gov

The resulting bicyclic enal is a versatile intermediate, primed with the necessary functionality for the sequential attachment of the two side chains. nih.govacs.org The yield for this key organocatalytic reaction has been significantly improved through detailed optimization of reaction conditions, making it a viable and efficient route for large-scale synthesis. researchgate.net

The convergent nature of modern this compound synthesis relies on the sequential and stereocontrolled addition of the two side chains to the core intermediate. acs.orgresearchgate.net

ω Side Chain Incorporation : The ω-side chain, which contains the distinctive alkyne group, is typically installed first. This is achieved via a 1,4-conjugate addition of a copper acetylide to the bicyclic enal intermediate. acs.orgresearchgate.net This reaction proceeds with complete stereocontrol over the two new stereogenic centers created at positions C₁₁ and C₁₂. acs.org The copper acetylide itself is generated from the appropriate terminal alkyne. acs.org

α Side Chain Construction : Following the addition of the lower chain and subsequent functional group manipulations (including ozonolysis and reduction), the upper α-side chain is constructed. acs.org A common and effective method for this step is the Wittig reaction. acs.orgsci-hub.se After deprotection steps reveal a hemiacetal intermediate, it is reacted with a commercially available Wittig salt to form the required Z-alkene of the α-chain with high selectivity. acs.org A final esterification step completes the synthesis. acs.org

| Side Chain | Key Reaction | Reagents | Stereochemical Outcome | Reference |

| ω-Chain | 1,4-Conjugate Addition | Copper Acetylide, Bicyclic Enal | Complete control at C₁₁ and C₁₂ | acs.orgresearchgate.net |

| α-Chain | Wittig Reaction | Hemiacetal Intermediate, Wittig Salt | High Z-selectivity | acs.org |

The construction of the chiral cyclopentane (B165970) core is the defining element of any prostaglandin synthesis.

In traditional syntheses, the chiral core is provided in the form of the Corey lactone, which is itself the product of a multi-step synthesis. researchgate.net This approach introduces the core as a pre-formed, enantiomerically pure unit. sci-hub.se

In contrast, the novel organocatalytic strategy builds the chiral cyclopentane core from an achiral precursor, succinaldehyde. nih.govresearchgate.net The key proline-catalyzed aldol cascade reaction simultaneously forms the five-membered ring and establishes its stereochemistry with high enantioselectivity. nih.gov This method is highly efficient, creating the complex bicyclic enal intermediate, which contains the cyclopentane core, in a single, catalytic, and asymmetric step. nih.gov This circumvents the need for lengthy syntheses of a chiral starting material or resolution steps early in the sequence, representing a significant advance in efficiency. nih.govresearchgate.net

Advanced Synthetic Techniques Applied to this compound Precursors

The synthesis of this compound, a synthetic analogue of prostaglandin F₂α (PGF₂α), leverages advanced organic chemistry reactions to build its core structure and append its functionalized side chains. Key intermediates, often derived from the foundational Corey lactone or similar bicyclic structures, are subjected to highly specific transformations to achieve the desired stereochemistry and functionality.

Stille Coupling in ω-Chain Preparation

The Stille reaction, a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) compound and an organohalide or pseudohalide, has been applied to the synthesis of this compound precursors. sci-hub.sewikipedia.org This method offers a powerful tool for creating carbon-carbon bonds under mild conditions with broad functional group tolerance. orgsyn.org

In the context of this compound, the Stille coupling provides an alternative route for constructing the ω-chain, particularly for analogues containing a triple bond at the C13-C14 position. sci-hub.se A novel synthetic approach has been developed focusing on the creation of a new tin intermediate from the Corey skeleton. tacr.czresearchgate.net This strategy involves transforming a suitable precursor derived from the Corey aldehyde into a tributyltin derivative. sci-hub.se

Initial attempts to prepare the tributyltin compound resulted in a low yield of 11%. sci-hub.se However, a more efficient one-step approach was developed, directly converting the precursor to the desired tin intermediate in a 60% yield. sci-hub.se This organostannane was then coupled with an acyl chloride, such as cyclohexylpropanoyl chloride, using a palladium catalyst like Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ to form the target propargyl ketone, a key intermediate for the this compound ω-chain. sci-hub.se This methodology opens up new avenues for preparing a variety of prostaglandin analogues with triple bonds in their structures. sci-hub.seresearchgate.net

Table 1: Stille Coupling for this compound ω-Chain Intermediate

| Reaction Step | Reactants | Catalyst/Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| Tin Intermediate Synthesis (One-Step) | Corey skeleton derivative (iodide) | (Bu₃Sn)₂ | Tributyl tin compound | 60% | sci-hub.se |

| Stille Coupling | Tributyl tin intermediate, Cyclohexylpropanoyl chloride | Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ | Propargyl ketone (ω-chain precursor) | Not specified | sci-hub.se |

1,4-Conjugate Addition Strategies

Conjugate addition reactions, particularly those involving organocopper reagents, are a cornerstone of prostaglandin synthesis. nih.govnih.govresearchgate.netwikipedia.org This strategy typically involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound, such as a cyclopentenone derivative, to install the ω-side chain. nih.govbeilstein-journals.org

A highly efficient synthesis of this compound has been reported using a 1,4-conjugate addition of an alkyne as the key step. acs.orgresearchgate.netbris.ac.uk This approach represents the shortest synthesis of this compound to date, achieving the target molecule in just nine steps. acs.orgresearchgate.netwilddata.cn The strategy begins with a proline-catalyzed aldol reaction of succinaldehyde to create a key bicyclic enal intermediate. bris.ac.uk The ω-side chain, prepared as a copper acetylide, is then added to this enal via a 1,4-conjugate addition. researchgate.netbris.ac.uk This method is notable for its operational simplicity and stereocontrol, furnishing the desired product with complete control over the two newly formed stereocenters at C11 and C12. bris.ac.uk

The synthesis of the ω-chain alkyne starts from 3-cyclohexylpropanoic acid, which is converted in four steps to the desired silyl-protected chiral alcohol with a 97:3 enantiomeric ratio. bris.ac.uk The subsequent conjugate addition, ozonolysis, and reduction sequence yields a key alcohol intermediate in 56% yield over two steps. bris.ac.uk This streamlined approach avoids the more time-consuming generation of mixed cyanocuprates often used in other prostaglandin syntheses. researchgate.net

Table 2: Key Steps in this compound Synthesis via 1,4-Conjugate Addition

| Step | Description | Key Reagents | Yield | Reference |

|---|---|---|---|---|

| 1-3 | Preparation of bicyclic enal intermediate | Succinaldehyde, Proline | Not specified | bris.ac.uk |

| 4-7 | Synthesis of ω-side chain alkyne | 3-Cyclohexylpropanoic acid, (S)-(-) CBS reagent | ~70% (4 steps) | bris.ac.uk |

| 8-9 | Conjugate addition and subsequent transformations (ozonolysis, reduction) | Copper acetylide, Bicyclic enal, O₃, NaBH₄ | 56% (2 steps) | bris.ac.uk |

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies combine the selectivity of biological catalysts with the power of traditional organic synthesis to construct complex molecules like prostaglandins (B1171923). mdpi.com These approaches are gaining significant attention for their potential to create chiral centers with high enantioselectivity under mild reaction conditions. nih.govrepec.orgresearchgate.net While a specific chemoenzymatic total synthesis of this compound is not extensively detailed, the methods developed for related prostaglandins are directly applicable to its precursors. rsc.org

A key focus of chemoenzymatic prostaglandin synthesis is the efficient, asymmetric preparation of the cyclopentane core. nih.govrepec.org Recent advances have demonstrated the synthesis of a bromohydrin intermediate, considered a radical equivalent of the classic Corey lactone, in just two chemoenzymatic steps. nih.govresearchgate.net This process allows for the synthesis of PGF₂α on a 10-gram scale in only five steps. nih.govrepec.org The strategy relies on an enzymatic desymmetrization and a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation to establish the crucial stereochemistry of the core structure. researchgate.netnih.gov

The lipid chains are then installed using cost-effective chemical methods like nickel-catalyzed cross-couplings and Wittig reactions. nih.govrepec.org This unified strategy has been successfully applied to the synthesis of five different prostaglandins, including PGF₂α, demonstrating its versatility. rsc.orgnih.gov The application of these enzymatic steps—specifically the stereoselective oxidation and reduction—to intermediates on the synthetic route to this compound could provide a more efficient and scalable pathway to this veterinary drug. nih.govresearchgate.net

Comparative Synthetic Analyses of this compound and Related Prostaglandins

The synthesis of this compound is often discussed in the context of PGF₂α, its naturally occurring counterpart. bris.ac.uk The foundational work by E.J. Corey on prostaglandin synthesis established a general route via the "Corey lactone," a versatile bicyclic intermediate from which both the α- and ω-chains can be elaborated. synarchive.commdpi.com Many syntheses of this compound and other prostaglandins like Bimatoprost (B1667075) and Latanoprost (B1674536) have utilized this classic intermediate or variations thereof. researchgate.net

However, modern synthetic strategies have sought to improve upon the original lengthy routes. researchgate.netsynarchive.com A significant advancement is the development of a nine-step synthesis for both this compound and PGF₂α, which bypasses the traditional Corey lactone. acs.orgbris.ac.uk This route, employing an organocatalytic aldol reaction to form a key bicyclic enal, is considerably more concise than the classic 17-step Corey synthesis of PGF₂α. bris.ac.uksynarchive.com For this compound, this nine-step sequence is the most efficient reported to date. researchgate.netbris.ac.uk

In comparison, chemoenzymatic approaches offer even more streamlined syntheses for some prostaglandins. A recent chemoenzymatic synthesis of PGF₂α was completed in just five to seven steps. nih.govrepec.orgresearchgate.net This method uses a chemoenzymatically produced bromohydrin as a Corey lactone equivalent, which is then elaborated through cross-coupling and Wittig reactions. nih.govresearchgate.net While the Corey synthesis relies on a sequence of resolutions and functional group manipulations to set the stereocenters, these newer methods often establish the critical stereochemistry in a single, highly selective catalytic step. synarchive.comresearchgate.net The choice of strategy—whether through a modern conjugate addition or a chemoenzymatic pathway—reflects a shift towards greater step economy and catalytic efficiency in the synthesis of this important class of molecules. acs.orgnih.gov

Table 3: Comparison of Synthetic Routes to Prostaglandins

| Target Molecule | Synthetic Strategy | Key Intermediate | Number of Steps | Reference |

|---|---|---|---|---|

| PGF₂α | Corey Total Synthesis (1969) | Corey Lactone | 17 (linear) | synarchive.com |

| This compound | 1,4-Conjugate Addition | Bicyclic Enal | 9 | acs.orgbris.ac.uk |

| PGF₂α | 1,4-Conjugate Addition | Bicyclic Enal | 9 | acs.orgbris.ac.uk |

| PGF₂α | Chemoenzymatic Synthesis | Bromohydrin | 5 | nih.govrepec.org |

| Cloprostenol, Bimatoprost, etc. | Unified Chemoenzymatic Synthesis | Dichloro-bicyclic ketone | 11-12 | rsc.orgnih.gov |

Pharmacological Characterization of Alfaprostol in Non Human Biological Systems

In Vitro and Ex Vivo Tissue Responsiveness Studies

The parent compound of alfaprostol, PGF2α, is known to be a potent stimulator of smooth muscle contraction across various tissues. In vitro studies on isolated smooth muscle strips have demonstrated that prostaglandins (B1171923) like PGF2α, PGE1, and PGE2 induce contractions in tissues such as the rabbit urinary bladder. nih.gov The contractile response to PGF2α in these tissues is generally mediated by calcium influx. nih.gov In bovine trabecular meshwork, another smooth muscle tissue, PGF2α and the related analog fluprostenol (B1673476) have been shown to inhibit contractions induced by endothelin-1 (B181129) through the FP receptor. arvojournals.org

However, research into synthetic PGF2α analogs, including the class to which this compound belongs, reveals a strategic dissociation between luteolytic potency and smooth muscle activity. Studies on 13-dehydro PGF2α analogs have shown that while they retain potent luteolytic effects, they possess diminished uterine smooth muscle (myometrial) activity compared to natural PGF2α. nih.gov This suggests that the structural requirements of the FP receptors governing luteolysis may differ from those mediating myometrial contraction, allowing for the design of analogs with more selective therapeutic actions. nih.gov This characteristic is significant in research models, indicating a refinement of activity compared to the broader effects of endogenous PGF2α.

The principal pharmacological effect of this compound is luteolysis, the functional and structural regression of the corpus luteum (CL). nih.gov This action mimics that of endogenous PGF2α, which is the key luteolytic hormone in many domestic animal species. nih.gov The luteolytic action of PGF2α involves complex interactions within the CL. In vitro studies using bovine luteal cells have shown that the full luteolytic effect of PGF2α is not achieved by acting on steroidogenic cells alone; rather, it requires the interaction and communication between the various cell types within the CL, including steroidogenic, endothelial, and immune cells. nih.gov When these cells are co-cultured, PGF2α treatment leads to a decrease in progesterone (B1679170) secretion, whereas in pure cultures of steroidogenic cells, it can paradoxically increase progesterone output. nih.gov

In vivo studies in bovine models specifically evaluating this compound have confirmed its efficacy. Treatment with this compound in Brahman and crossbred heifers with a functional corpus luteum successfully induced luteolysis, which was followed by the onset of estrus. nih.gov Research indicated that the required dose could vary depending on the breed and the age of the corpus luteum at the time of treatment. nih.gov For example, crossbred heifers treated on days 8 to 10 of their estrous cycle appeared to require a higher dose to elicit luteolysis compared to those treated on days 11 to 13. nih.gov This demonstrates a direct and potent luteolytic capability of this compound in target species.

Comparative Pharmacological Profiling with Other Prostaglandin (B15479496) Analogs in Research Models

This compound's pharmacological profile is best understood in comparison with its parent compound, PGF2α (dinoprost), and other synthetic analogs such as cloprostenol, travoprost, and latanoprost (B1674536). These compounds are all designed to interact with the FP receptor but exhibit differences in binding affinity, selectivity, and functional potency.

Studies comparing various analogs have revealed significant differences in their interaction with the FP receptor. Travoprost acid, for instance, has been identified as having the highest affinity and selectivity for the FP receptor among several tested ocular hypotensive prostaglandin analogs. In contrast, other analogs may show binding activity at other prostanoid receptors, such as the EP1 or EP3 receptors. This receptor selectivity is a key factor in determining the specific biological effects and therapeutic profile of each analog.

In terms of functional activity, comparisons in dairy cows have shown that dinoprost (B1670695) can be more effective at inducing luteolysis than cloprostenol, although this did not always translate to differences in subsequent fertility rates. nih.gov Furthermore, some research suggests a negative correlation between an analog's potency for contracting certain smooth muscles (like the cat iris sphincter) and its potency in other functions, such as lowering intraocular pressure. nih.gov This supports the concept that FP receptor-mediated responses can be tissue-specific, and that an analog's chemical structure dictates its effectiveness across different biological systems. nih.govnih.gov

The following table summarizes comparative data for several PGF2α analogs based on findings from various non-human research models.

| Compound | Receptor Binding Affinity (Ki) at FP Receptor | Functional Potency (EC50) at FP Receptor | Luteolytic Efficacy (Bovine Model) |

| PGF2α (Dinoprost) | 98 nM (Latanoprost acid for comparison) | 2.8 - 3.8 nM (Bimatoprost acid for comparison) | 91.3% luteal regression nih.gov |

| Cloprostenol | Not specified | Not specified | 86.6% luteal regression nih.gov |

| Travoprost Acid | 35 nM | 1.4 nM (human ciliary muscle); 2.6 nM (rat aortic smooth muscle) | Not specified |

| Latanoprost Acid | 98 nM | 32 - 124 nM (human ciliary muscle) | Not specified |

| Bimatoprost (B1667075) Acid | 83 nM | 2.8 - 3.8 nM (human ciliary muscle) | Not specified |

Data presented is compiled from multiple sources for comparative purposes and may have been generated under different experimental conditions. Ki and EC50 values for PGF2α and Cloprostenol were not available in the cited sources, so data from structurally related or commonly compared analogs are provided for context.

Biochemical Pathways and Enzymatic Metabolism of Alfaprostol

Prostaglandin (B15479496) Synthesis Pathway Integration and Modulation

Prostaglandins (B1171923) are lipid compounds derived from fatty acids that act as powerful, locally-acting signaling molecules. The synthesis of these compounds begins with the release of arachidonic acid from the cell's membrane phospholipids (B1166683) by the enzyme phospholipase A2. youtube.comwikipedia.org This arachidonic acid then serves as the primary substrate for the prostaglandin synthesis pathway. youtube.comnih.gov Alfaprostol, as a synthetic analogue of PGF2α, does not arise from this pathway but is designed to mimic the actions of endogenous PGF2α, thereby integrating with and modulating its downstream signaling effects. entokey.comebi.ac.uk The core of this pathway involves the conversion of arachidonic acid into an unstable intermediate, Prostaglandin H2 (PGH2), a reaction catalyzed by the cyclooxygenase (COX) enzymes. nih.govmdpi.com PGH2 is the precursor from which all primary prostanoids, including PGF2α, are synthesized by specific isomerase enzymes. nih.govnih.gov

The rate-limiting step in prostaglandin synthesis is catalyzed by the enzyme Prostaglandin H Synthase, which possesses two key activities: a cyclooxygenase (COX) and a peroxidase function. wikipedia.org This enzyme exists in two primary isoforms, COX-1 and COX-2. nih.govnih.gov

COX-1 is considered a "housekeeping" enzyme, as it is constitutively expressed in most tissues. youtube.com It is responsible for synthesizing prostaglandins that regulate baseline physiological processes, such as protecting the gastric mucosa and maintaining renal blood flow. youtube.comnih.gov

COX-2 , in contrast, is typically an inducible enzyme. Its expression is significantly upregulated in response to inflammatory stimuli, growth factors, and cytokines, leading to the production of prostaglandins that mediate inflammation, pain, and fever. youtube.comnih.govnih.gov

While structurally similar, the two isoforms have distinct localizations at the tissue and subcellular levels, which contributes to their unique biological roles. youtube.com this compound acts downstream of these enzymes, mimicking the PGF2α that would be produced from the PGH2 generated by either COX-1 or COX-2. The physiological context (i.e., baseline function or inflammation) determines which COX isoform is predominantly responsible for the PGF2α that this compound's action emulates.

Enzymatic Biotransformation and Catabolism of this compound

Like endogenous prostaglandins, synthetic analogues such as this compound undergo rapid enzymatic degradation to control their biological activity. This catabolism primarily occurs in organs like the lungs and liver and involves a series of enzymatic steps. entokey.com The initial and rate-limiting step is the oxidation of the 15-hydroxyl group, followed by further degradation, often through beta-oxidation.

The primary enzyme responsible for the inactivation of prostaglandins is NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govnih.gov This enzyme catalyzes the oxidation of the highly active 15(S)-hydroxyl group on the prostaglandin structure to a much less active 15-keto metabolite. nih.gov For instance, 15-PGDH converts the pro-inflammatory PGE2 into the anti-inflammatory 15-keto-PGE2. nih.gov This enzymatic conversion is the principal mechanism for terminating the biological actions of PGF2α and its analogues. Inhibition of 15-PGDH can lead to elevated local prostaglandin levels, which has been shown to protect neurons from certain types of cell death in ischemic stroke models by enhancing the PGE2/EP4 signaling axis. youtube.com The structure of synthetic analogues like this compound is often modified to make them more resistant to this rapid degradation by 15-PGDH, thereby prolonging their therapeutic effect compared to their natural counterparts. nih.gov

Metabolic studies of this compound have been conducted in several animal species to understand its fate in the body. A comprehensive study detailed the metabolism of this compound in cows, pigs, and rats, identifying the key metabolic pathways. nih.gov In these species, this compound is extensively metabolized. The primary metabolic pathways identified were beta-oxidation of the carboxylic acid side chain, omega-oxidation of the cyclohexyl ring, and oxidation of the 15-hydroxyl group (the step mediated by 15-PGDH). nih.gov

The major metabolites found in the urine and feces of these animals were products of these oxidative processes. For example, studies in rats on the metabolism of the parent compound, PGF2α, showed that it is chain-shortened via beta-oxidation to tetranor (C16) metabolites, which are then excreted. nih.govmdpi.com This process of beta-oxidation, critical for the breakdown of fatty acids, has been shown to be of major importance for the in vivo degradation of prostaglandins in both rats and humans, occurring primarily in peroxisomes. nih.govmdpi.com The specific metabolites and their relative abundance can vary between species, reflecting differences in their metabolic enzyme profiles. nih.gov

Table 1: Primary Metabolic Pathways of this compound in Different Species

| Metabolic Pathway | Description | Species Studied | Reference |

|---|---|---|---|

| Beta-Oxidation | Shortening of the carboxylic acid (alpha) side chain. | Cows, Pigs, Rats | nih.gov |

| Omega-Oxidation | Oxidation of the terminal end of the cyclohexyl (omega) side chain. | Cows, Pigs, Rats | nih.gov |

| 15-Hydroxyl Oxidation | Conversion of the C-15 hydroxyl group to a keto group via 15-PGDH. | Cows, Pigs, Rats | nih.gov |

Interactions with Broader Metabolic Enzymes and Pathways

Beyond the specific prostaglandin catabolic pathway, the interaction of this compound with the broader network of metabolic enzymes, such as the cytochrome P450 (CYP) system, is a key consideration.

The CYP450 family of enzymes, located primarily in the liver, is responsible for the phase I metabolism of a vast number of drugs and other foreign compounds (xenobiotics). nih.govresearchgate.net However, studies on prostaglandin analogues suggest they have limited interaction with this system. For instance, an in-vitro investigation of Beraprost, another prostaglandin analogue, found that it was not significantly metabolized by major CYP isoforms (including CYP1A2, CYP2C9, CYP2C19, CYP3A4) and did not act as an inhibitor or inducer of these enzymes. wikipedia.org This suggests that drug-drug interactions mediated by the CYP450 system are unlikely for this class of compounds. wikipedia.org

Instead, the primary route for prostaglandin breakdown is through the dedicated pathways involving 15-PGDH and subsequent peroxisomal beta-oxidation. nih.govaocs.org Beta-oxidation is a major catabolic process where fatty acid molecules are broken down to produce acetyl-CoA. aocs.org The finding that prostaglandins are subject to this pathway highlights an important interaction with general lipid metabolism. nih.govmdpi.com Furthermore, some studies with other prostaglandin analogues, like misoprostol, have shown protective effects on the liver in response to toxic injury, demonstrated by a reduction in elevated liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). nih.gov

Allosteric regulation is a fundamental biological mechanism where a molecule binds to an enzyme at a site other than the active site (an allosteric site), causing a conformational change that either increases or decreases the enzyme's activity. wikipedia.org This type of regulation allows for fine-tuning of metabolic pathways. nih.gov

In the context of prostaglandin synthesis, the enzyme prostaglandin H synthase-1 (PGHS-1, or COX-1) is subject to allosteric regulation by its own substrate, arachidonic acid. nih.gov Low concentrations of arachidonic acid can cause a cooperative activation of the enzyme, a hallmark of allosteric control. nih.gov This means the binding of one substrate molecule enhances the enzyme's ability to bind and process subsequent molecules. This substrate-dependent allosteric activation provides a sophisticated level of control over the rate of prostaglandin synthesis at the very beginning of the pathway that this compound's effects are modeled on. nih.gov Downstream signaling events triggered by prostaglandins can also involve allosterically regulated enzymes. For example, some prostaglandin receptors activate pathways that lead to the production of diacylglycerol (DAG), which in turn is an allosteric activator of Protein Kinase C (PKC), a key enzyme in many cellular signaling cascades. wikipedia.org

Metabolic Network Analysis

Metabolic network analysis provides a framework for understanding the complex series of biochemical transformations that a compound like this compound undergoes within a biological system. This analysis involves identifying the metabolites, the enzymatic pathways responsible for their formation, and the distribution of these metabolic routes across different species. By mapping these connections, a network can be constructed that illustrates the metabolic fate of the parent compound.

Comparative metabolism studies are fundamental to this analysis, as they reveal species-specific differences and similarities in metabolic pathways. In the case of this compound, research has been conducted to compare its metabolism in target animals, such as cows and pigs, with toxicological models like the rat, to ensure the metabolic profiles are comparable. tandfonline.com

The analysis of this compound's metabolism has identified several key transformation pathways. A primary route of metabolism involves the hydrolysis of the methyl ester group to form the corresponding carboxylic acid, this compound acid. tandfonline.com Subsequent enzymatic reactions lead to the formation of a series of metabolites.

One significant pathway is β-oxidation, which results in the shortening of the carboxylic acid side chain. This leads to the formation of major metabolites such as dinor- and tetranor-alfaprostol acids. tandfonline.com For instance, tetranor-alfaprostol acid was identified as a major metabolite in cow urine and milk. tandfonline.com This metabolite exists in equilibrium with its corresponding δ-lactone, with the balance being dependent on the pH during isolation. tandfonline.com

Further modifications to the this compound structure have also been observed. Hydroxylation reactions can occur, leading to the formation of hydroxylated metabolites. For example, hydroxy-tetranor-alfaprostol acid and hydroxy-dinor-alfaprostol acid have been identified. tandfonline.com Additionally, the reduction of the double bond at the C-5, C-6 position of the dinor metabolite has been noted, resulting in hydroxy-dinor-5,6-dihydro-alfaprostol acid. tandfonline.com

The identification and quantification of these metabolites in various biological matrices, such as urine and milk, are crucial for constructing a comprehensive metabolic network. tandfonline.com High-performance liquid chromatography (HPLC) and negative chemical ionization (NCI) mass spectrometry are key analytical techniques used to separate and identify these metabolic products. tandfonline.com

The following tables summarize the identified metabolites of this compound and the analytical methods used for their characterization, providing a snapshot of the data used in its metabolic network analysis.

Table 1: Identified Metabolites of this compound

| Metabolite Name | Description | Species Found In |

|---|---|---|

| This compound acid | Formed by hydrolysis of the parent ester. | Cow tandfonline.com |

| Tetranor-alfaprostol acid | A major metabolite formed via β-oxidation. | Cow, Pig, Rat tandfonline.com |

| Tetranor-alfaprostol acid δ-lactone | In equilibrium with tetranor-alfaprostol acid. | Cow tandfonline.com |

| Dinor-5,6-dihydro-alfaprostol acid | A major metabolite previously reported. | Cow tandfonline.com |

| Hydroxy-tetranor-alfaprostol acid | A polar metabolite identified via mass spectrometry. | Cow, Pig, Rat tandfonline.com |

| Hydroxy-dinor-alfaprostol acid | A major polar metabolite. | Cow, Pig, Rat tandfonline.com |

Table 2: Analytical Techniques in this compound Metabolic Analysis

| Technique | Application |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and profiling of metabolites in urine and milk extracts. tandfonline.com |

| Negative Chemical Ionization (NCI) Mass Spectrometry | Structural identification of derivatized metabolites based on characteristic isotope doublets. tandfonline.com |

While the complete enzymatic machinery for this compound metabolism has not been fully elucidated in the provided context, the metabolism of related prostaglandins, such as prostaglandin F2α, involves enzymes like aldo-keto reductases (AKRs), which have prostaglandin F synthase activities. frontiersin.org It is plausible that similar enzymes are involved in the biotransformation of this compound.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| This compound acid |

| Dinor-5,6-dihydro-alfaprostol acid |

| Hydroxy-dinor-5,6-dihydro-alfaprostol acid |

| Hydroxy-dinor-alfaprostol acid |

| Hydroxy-tetranor-alfaprostol acid |

| Prostaglandin F2α |

| Tetranor-alfaprostol acid |

Structure Activity Relationship Sar Studies of Alfaprostol and Derivatives

Identification of Key Structural Determinants for Biological Activity

The enhanced biological activity of alfaprostol over natural PGF2α stems from specific structural modifications that confer greater potency and metabolic stability. wikipedia.org The chemical structure of this compound is systematically described as 18,19,20-trinor-17-cyclohexyl-13,14-didehydro-PGF2α methyl ester. nih.gov Analysis of this nomenclature reveals the key determinants of its activity.

One of the most significant modifications is the introduction of a carbon-carbon triple bond between positions 13 and 14 of the ω-chain (13,14-didehydro). nih.gov This feature is critical for its function. Another key determinant is the alteration at the terminus of the ω-chain. The terminal pentyl group of PGF2α is replaced with a cyclohexyl group, and the chain is shortened by three carbons ("trinor"). nih.gov This 17-cyclohexyl substitution contributes significantly to its biological profile.

Furthermore, the carboxylic acid group on the α-chain of PGF2α is converted to a methyl ester in this compound. wikipedia.orgnih.gov This esterification impacts the molecule's physicochemical properties. The hydroxyl group at the C-15 position of the ω-chain is also a crucial feature for prostaglandins (B1171923); oxidation of this group to a 15-keto moiety is a primary pathway for enzymatic inactivation of these compounds. researchgate.net The structural modifications in this compound are designed to influence this metabolic process, contributing to its sustained activity.

| Structural Feature | Prostaglandin (B15479496) F2α (PGF2α) | This compound | Significance of Modification |

|---|---|---|---|

| α-Chain Terminus | Carboxylic Acid | Methyl Ester | Alters polarity and transport properties. |

| ω-Chain Bond (C13-C14) | Single Bond (alkane) | Triple Bond (alkyne) | Increases conformational rigidity and influences receptor binding. nih.gov |

| ω-Chain Terminus | n-Pentyl Group | Cyclohexyl Group | Enhances potency and modifies metabolic stability. nih.gov |

| ω-Chain Length | Standard (20 carbons total) | Trinor (3 carbons removed) | Optimizes interaction with the receptor binding pocket. nih.gov |

Rational Design and Synthesis of this compound Analogues for Targeted Interactions

The rational design of this compound and other prostaglandin analogues is a strategic process aimed at creating molecules with specific, improved pharmacological profiles. mdpi.com This process relies on an understanding of SAR to make targeted structural modifications that enhance potency, selectivity, and bioavailability. nih.govmdpi.com The synthesis of these complex molecules often employs convergent strategies where key structural fragments are prepared separately and then combined.

A common and efficient approach for synthesizing this compound and related analogues involves the creation of a versatile bicyclic enal intermediate. researchgate.net This key building block contains the core cyclopentane (B165970) ring and is primed for the sequential attachment of the α and ω side chains. The introduction of the ω-chain, a critical step in the synthesis of this compound, can be achieved through a conjugate addition of a functionalized alkyne to this enal intermediate. researchgate.net This method represents a highly efficient route that has been reported as the shortest synthesis of this compound to date. researchgate.net

The principles of rational design are not limited to improving potency but also extend to creating analogues for different therapeutic targets. mdpi.com Strategies such as Diverted Total Synthesis (DTS) allow chemists to use a common synthetic pathway to generate a variety of analogues by introducing modifications at late stages of the synthesis. rsc.org By altering the structure of the alkyne component used in the conjugate addition, for example, a diverse library of analogues with modified ω-chains can be produced from the same core intermediate. This approach facilitates a systematic exploration of the SAR to optimize interactions with specific prostaglandin receptors. The successful syntheses of other prostaglandin drugs, such as latanoprost (B1674536) and bimatoprost (B1667075), utilize similar strategic approaches, underscoring the power of this design philosophy. researchgate.net

| Strategy/Concept | Description | Application to this compound Analogues |

|---|---|---|

| Rational Drug Design | The inventive process of finding new medications based on the knowledge of a biological target. mdpi.com | Modifying the PGF2α scaffold to enhance luteolytic activity and metabolic stability, resulting in this compound. |

| Convergent Synthesis | A strategy where separate fragments of a molecule are synthesized and then joined together. | Independent synthesis of the core cyclopentane structure and the α/ω side chains before coupling. researchgate.net |

| Key Intermediate (Bicyclic Enal) | A stable, versatile precursor molecule that can be readily functionalized. | Serves as the foundation for adding the distinct α and ω chains required for this compound and its analogues. researchgate.net |

| Conjugate Addition | A reaction that adds a nucleophile to the β-position of an α,β-unsaturated carbonyl compound. | Used to attach the alkyne-containing ω-chain to the bicyclic enal intermediate. researchgate.net |

| Diverted Total Synthesis (DTS) | A strategy that allows for the synthesis of analogues by diverting intermediates from an established total synthesis pathway. rsc.org | Enables the creation of a library of novel analogues by introducing variations in the side chains attached to the core prostaglandin structure. |

Computational Approaches in SAR Analysis

Computational chemistry provides powerful tools for elucidating and predicting the structure-activity relationships of molecules like this compound, thereby accelerating the drug design process. nih.govmdpi.com These methods build theoretical models to correlate a molecule's structural features with its biological activity, guiding the synthesis of more effective analogues while reducing time and resource expenditure. mdpi.com

One of the foundational ligand-based methods is Quantitative Structure-Activity Relationship (QSAR) analysis. nih.gov QSAR modeling is based on the principle that the biological activity of a compound is a function of its physicochemical properties. nih.gov It works by establishing a mathematical relationship between the biological activity of a series of compounds and their molecular descriptors. These descriptors are numerical values that quantify various aspects of a molecule's structure, such as:

Hydrophobicity (π): Measures the lipophilicity of a substituent, which influences how a molecule interacts with biological membranes and protein binding pockets. nih.gov

Electronic Parameters (F and R): Describe the inductive and resonance effects of substituents, which affect molecular interactions. nih.gov

Steric Parameters (Molar Refractivity, MR): Relate to the size and polarizability of a substituent, determining its fit within a receptor. nih.gov

Modern SAR analysis frequently employs machine learning algorithms, such as Support Vector Machines (SVM) and K-Nearest Neighbor (kNN), to build more sophisticated and predictive models from large datasets. nih.gov For a deeper, structure-based understanding, molecular docking and molecular dynamics (MD) simulations are used. bsmiab.org Docking predicts the preferred orientation of a ligand (e.g., this compound) when bound to its receptor, while MD simulations can assess the stability of the resulting ligand-receptor complex over time. bsmiab.org These simulations provide insights into the specific atomic interactions, such as hydrogen bonds and hydrophobic contacts, that are critical for biological activity, allowing for the rational design of new analogues with enhanced binding affinity and selectivity.

| Computational Method | Principle | Application in this compound SAR |

|---|---|---|

| Quantitative Structure-Activity Relationship (QSAR) | Correlates variations in the biological activity of a series of compounds with changes in their physicochemical properties (descriptors). nih.gov | To predict the potency of new this compound analogues based on modifications to the α and ω chains. |

| Molecular Descriptors | Numerical representations of a molecule's chemical and physical characteristics. nih.gov | Quantifying the effects of different substituents on hydrophobicity, electronics, and sterics to build a predictive QSAR model. |

| Machine Learning (e.g., SVM, kNN) | Uses algorithms to learn patterns from existing data to make predictions on new data. nih.gov | To develop complex models that can predict the biological activity or other properties of novel prostaglandin analogues. |

| Molecular Docking | Predicts the binding pose and affinity of a ligand within the active site of a target protein. bsmiab.org | To visualize how this compound fits into its prostaglandin receptor and identify key binding interactions. |

| Molecular Dynamics (MD) Simulation | Simulates the movements of atoms and molecules over time to assess the stability and dynamics of a system. bsmiab.org | To evaluate the stability of the this compound-receptor complex and understand the dynamic nature of their interaction. |

Computational and in Silico Modeling in Alfaprostol Research

Molecular Dynamics Simulations of Alfaprostol-Receptor Interactions

Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. nih.gov In the context of this compound, a synthetic analog of Prostaglandin (B15479496) F2α, MD simulations can provide detailed insights into its interaction with its primary target, the Prostaglandin F2α receptor (FP receptor). frontiersin.orgwikipedia.org These simulations model the dynamic and complex interplay between the ligand (this compound) and the receptor, helping to elucidate the binding mechanisms that are crucial for its biological activity. youtube.com

MD simulations can reveal the stability of the this compound-receptor complex by monitoring parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms. nih.gov This allows researchers to understand how this compound settles into the binding pocket of the FP receptor and which parts of the molecule and receptor are most flexible or rigid during the interaction.

Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and specific amino acid residues of the FP receptor, can be identified and their temporal evolution tracked throughout the simulation. nih.govnih.gov For instance, studies on similar prostaglandin receptors have highlighted the importance of specific residues in the binding pocket that are critical for ligand recognition and receptor activation. nih.gov By understanding these interactions at an atomic level, it is possible to rationalize the high affinity and specificity of this compound for its receptor.

Table 1: Key Parameters in Molecular Dynamics Simulations of Ligand-Receptor Interactions

| Parameter | Description | Significance in this compound Research |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of a superimposed protein or ligand at a given time compared to a reference structure. | Indicates the stability of the this compound-FP receptor complex over the simulation time. A stable RMSD suggests a stable binding mode. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the deviation of each particle (e.g., amino acid residue) from its average position over the course of the simulation. | Identifies flexible and rigid regions of the FP receptor upon this compound binding, highlighting areas involved in conformational changes. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and breaking of hydrogen bonds between the ligand and the receptor. | Crucial for determining the specific polar interactions that anchor this compound in the binding pocket of the FP receptor. |

| Interaction Energy | Calculates the energy of interaction between the ligand and the receptor, often decomposed into van der Waals and electrostatic components. | Provides a quantitative measure of the binding affinity and the driving forces behind the this compound-receptor interaction. |

| Principal Component Analysis (PCA) | A statistical method used to identify the dominant modes of motion in the system. | Can reveal large-scale conformational changes in the FP receptor induced by this compound binding, which are essential for receptor activation. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

In a typical QSAR study, a set of molecules with known biological activities is used to build a model. researchgate.net Various molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can be one-dimensional (e.g., molecular weight), two-dimensional (e.g., topological indices), or three-dimensional (e.g., molecular shape). nih.gov Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms like random forests and support vector machines, are then used to create a mathematical equation that correlates the descriptors with the biological activity. mdpi.com

For this compound, QSAR models can help identify the key structural features that are essential for its activity. For example, a QSAR study on a series of prostaglandin analogs might reveal that the presence of a specific functional group at a certain position is critical for high affinity, while another feature might be detrimental. nih.gov This information is invaluable for the design of new, more potent, and selective analogs.

Table 2: Example of a QSAR Model for Prostaglandin Analogs

| Model Type | Statistical Method | Key Descriptors | Performance Metrics | Insights for this compound |

| 3D-QSAR | Comparative Molecular Field Analysis (CoMFA) | Steric and electrostatic fields | q² = 0.65, r² = 0.92 | Provides a 3D map of favorable and unfavorable regions for steric and electrostatic interactions, guiding modifications to the this compound structure to enhance binding. |

| 2D-QSAR | Multiple Linear Regression (MLR) | Topological indices, electronic descriptors | r² = 0.85, F-statistic = 45.6 | Identifies specific 2D structural features (e.g., number of rotatable bonds, polar surface area) that correlate with activity, allowing for rapid screening of virtual compounds. |

| Machine Learning | Random Forest | A combination of 2D and 3D descriptors | Accuracy = 88% (for classification models) | Can capture non-linear relationships between structure and activity, potentially leading to more accurate predictions for diverse sets of prostaglandin analogs. nih.gov |

Predictive Modeling of Pharmacological Behavior in Biological Systems (non-clinical)

Predictive modeling in non-clinical settings involves the use of computational models to forecast the pharmacokinetic and pharmacodynamic properties of a drug candidate before it is tested in living organisms. nih.gov These in silico models are crucial for optimizing drug candidates and reducing the likelihood of late-stage failures in drug development. researchgate.net

For this compound, physiologically based pharmacokinetic (PBPK) modeling can be employed to simulate its absorption, distribution, metabolism, and excretion (ADME) in a virtual animal model. nih.gov PBPK models integrate data on the compound's physicochemical properties with physiological information about the organism (e.g., blood flow rates, organ volumes) to predict its concentration-time profile in various tissues. This can help in understanding how factors such as the route of administration might influence the bioavailability and tissue distribution of this compound.

Furthermore, computational models can be used to predict potential toxicities. By comparing the structure of this compound to databases of compounds with known toxicological profiles, it is possible to flag potential liabilities early in the development process. nih.gov These predictive models, while not replacing experimental studies, provide valuable guidance for designing more efficient and informative non-clinical trials. researchgate.net

Table 3: Application of Predictive Models in Non-Clinical Studies of this compound

| Model Type | Input Data | Predicted Output | Relevance to this compound Development |

| PBPK Modeling | Physicochemical properties of this compound, physiological parameters of the animal model. | Plasma and tissue concentration-time profiles, bioavailability. | Helps in understanding the disposition of this compound in the body and in designing appropriate dosing regimens for non-clinical studies. nih.gov |

| ADME Prediction Models | Molecular structure of this compound. | Prediction of properties like solubility, permeability, and metabolic stability. | Allows for early-stage screening and optimization of this compound's drug-like properties. |

| Toxicity Prediction Models | Molecular structure of this compound. | Likelihood of various toxicities (e.g., hepatotoxicity, cardiotoxicity). | Provides an early warning for potential safety issues, guiding further experimental investigation. |

In Silico Approaches for Biochemical Pathway Elucidation

In silico approaches are increasingly being used to elucidate the complex biochemical pathways through which drugs exert their effects. researchgate.net For this compound, these methods can help to map its interactions within the broader network of prostaglandin signaling and metabolism. researchgate.net

This compound, as a Prostaglandin F2α analog, is known to be involved in the arachidonic acid cascade. frontiersin.org In silico pathway analysis tools can be used to visualize this pathway and to predict how this compound might influence the activity of various enzymes and the levels of other signaling molecules. wikipedia.orgnih.gov For example, by integrating gene expression data from cells treated with this compound into pathway models, it is possible to identify downstream genes and proteins that are affected by its action. nih.gov

Network pharmacology is another powerful in silico approach that can be used to understand the multiple targets and pathways that a drug might modulate. mdpi.com By constructing a network of interactions between this compound, its primary receptor, and other interacting proteins, it is possible to gain a systems-level understanding of its mechanism of action. nih.gov This can reveal unexpected therapeutic effects or potential side effects that might not be apparent from studying the drug's interaction with a single target.

Table 4: In Silico Tools for Biochemical Pathway Analysis of this compound

| Tool/Approach | Description | Application to this compound |

| Pathway Databases (e.g., KEGG, Reactome) | Curated databases of known metabolic and signaling pathways. | To map the known interactions of prostaglandins (B1171923) and identify potential points of intervention for this compound. |

| Network Pharmacology | Construction and analysis of biological networks to understand drug action. | To identify potential off-target effects and to explore the broader biological context of this compound's activity. mdpi.com |

| Gene Expression Analysis Tools | Software for analyzing changes in gene expression in response to a drug. | To identify the downstream effects of this compound on cellular function by analyzing transcriptomic data. |

| Kinetic Modeling | Mathematical simulation of the dynamics of biochemical pathways. | To predict how this compound might alter the flux through the prostaglandin synthesis pathway over time. nih.gov |

Alfaprostol in Animal Reproductive Endocrinology Research Non Clinical Focus

Mechanisms of Luteolysis in Animal Models (e.g., rabbits, sows)

Luteolysis, the regression of the corpus luteum (CL), is a critical event that determines the length of the estrous cycle and allows for the initiation of a new follicular phase in the absence of pregnancy. Alfaprostol, by mimicking the action of endogenous PGF2α, provides a reliable method to induce and study this complex process in a controlled research setting.

Endocrine Regulatory Pathways

The primary endocrine mechanism initiated by this compound is the suppression of progesterone (B1679170) synthesis by the corpus luteum. nih.gov This is a hallmark of functional luteolysis. Research in pseudopregnant rabbits has demonstrated that the responsiveness of the corpus luteum to this compound is dependent on its stage of development. In early pseudopregnancy (days 3-5), the CL is refractory to the luteolytic effects of this compound. However, from day 6 onwards, the CL becomes progressively more sensitive, with a significant and persistent decline in plasma progesterone concentrations observed following this compound administration on day 9. nih.gov This temporal change in sensitivity suggests a maturation process within the CL that involves the development of the necessary receptor and signaling pathways for PGF2α-induced luteolysis.

In sows, the administration of this compound is effective in inducing parturition, a process that is preceded by luteolysis. nih.gov The initiation of farrowing is a direct consequence of the decline in progesterone, which removes the hormonal block on myometrial contractions. nih.gov The endocrine cascade triggered by this compound in sows involves a rapid decrease in progesterone, which then allows for the rise of other hormones, such as oxytocin (B344502) and prolactin, that are involved in the parturition process.

The luteolytic action of PGF2α and its analogues like this compound is intricately linked with the uterine-ovarian axis. In many species, the uterus is the primary source of luteolytic PGF2α. Studies in swine have shown that the porcine uterus releases PGF2α in response to oxytocin, and this responsiveness is modulated by the hormonal status of the animal, particularly by estrogens produced by developing conceptuses, which can suppress this response to maintain pregnancy. nih.gov

Cellular and Tissue-Level Responses in Reproductive Organs

At the cellular level, this compound initiates a cascade of events within the corpus luteum that leads to its structural and functional demise. While direct histological studies on the effects of this compound in rabbits and sows are not extensively detailed in the available literature, the known mechanisms of PGF2α provide a strong framework for understanding its actions. PGF2α is known to bind to specific receptors on luteal cells, triggering a signaling cascade that inhibits steroidogenic enzymes crucial for progesterone production.

Furthermore, PGF2α induces vasoconstriction of the blood vessels supplying the corpus luteum, leading to ischemia and a reduction in the delivery of essential nutrients and hormones. This vascular effect is a critical component of structural luteolysis. In sows, ovarian cysts can lead to histological changes in the oviduct and uterus, including alterations in the mucosa, which can be a cause of infertility. nih.govviamedica.pl While not directly studying this compound, this highlights the sensitivity of these reproductive tissues to hormonal and structural changes within the ovary.

Research in postpartum rabbits has shown that treatment with this compound can influence reproductive performance. upv.es While fertility rates were not significantly altered, litter size was increased in does treated with this compound compared to controls. upv.es This suggests that this compound may have effects on follicular dynamics or the uterine environment that are conducive to supporting a larger number of offspring. The study also noted the absence of a functional CL in the early postpartum period in the majority of does, highlighting the physiological state upon which this compound exerts its effects. upv.es

In sows, the use of this compound to control parturition has been studied to determine the optimal timing for administration. nih.gov The interval from injection to the birth of the first piglet is a key parameter, indicating the rapid cellular response of the reproductive system to the withdrawal of progesterone. nih.gov

Prostaglandin (B15479496) Analogues in Reproductive Cycle Control Mechanisms

Prostaglandin analogues, including this compound, are widely utilized in research to understand and manipulate the reproductive cycle of various animal species. Their ability to induce luteolysis provides a powerful tool for synchronizing estrus, which is invaluable for both research and assisted reproductive technologies.

Ovarian and Uterine Physiological Responses

The primary ovarian response to a prostaglandin analogue like this compound in a cyclic animal with a mature corpus luteum is the regression of the CL. This leads to a rapid decline in circulating progesterone levels. The removal of progesterone's negative feedback on the hypothalamus and pituitary gland allows for an increase in the pulsatile release of Gonadotropin-Releasing Hormone (GnRH), which in turn stimulates the release of Follicle-Stimulating Hormone (FSH) and Luteinizing Hormone (LH). This hormonal shift initiates a new wave of follicular development on the ovary, culminating in estrus and ovulation.

The uterus also exhibits significant physiological responses to prostaglandin analogues. PGF2α and its analogues are potent stimulators of myometrial contractions. This is evident in the use of this compound to induce parturition in sows. nih.gov The increased uterine tone and contractility are essential for the expulsion of fetuses during birth. In non-pregnant animals, these contractions can aid in the clearance of uterine fluids and debris, which can be beneficial in certain pathological conditions. The uterine endometrium is also the source of endogenous PGF2α, and its secretion is regulated by ovarian hormones, creating a feedback loop that controls the lifespan of the corpus luteum. oup.com

Influence on Pituitary Function

The influence of prostaglandin analogues on pituitary function is primarily indirect, mediated through the removal of progesterone's negative feedback. However, there is evidence to suggest more direct effects as well. A study in postpartum beef cows treated with this compound demonstrated an increase in LH concentrations following treatment, even in anestrous cows without a functional corpus luteum. nih.gov This suggests that PGF2α may have a direct or indirect stimulatory effect on LH release from the pituitary that is independent of progesterone withdrawal. nih.gov Furthermore, the administration of this compound 30 hours prior to a GnRH challenge enhanced the GnRH-induced LH release and the subsequent ovulation response in previously anestrous cows. nih.gov

This finding indicates that this compound may increase the sensitivity of the pituitary gland to GnRH. The mechanism for this is not fully elucidated but could involve modulation of GnRH receptors on the pituitary gonadotrophs or an influence on the synthesis and storage of gonadotropins within the pituitary. Chronic stress can negatively impact the hypothalamic-pituitary-gonadal (HPG) axis, leading to reduced secretion of GnRH, LH, and FSH. ijah.in The ability of prostaglandin analogues to influence this axis highlights their importance in understanding the complex interplay of hormones that regulate reproduction. While much of the research has focused on LH, the pulsatile release of GnRH also stimulates FSH secretion, which is crucial for follicular recruitment. uky.edunih.gov Therefore, by initiating a new follicular phase, this compound indirectly influences FSH secretion patterns.

Table 1: Effects of this compound on Reproductive Parameters in Postpartum Rabbits This table is based on data from a study investigating the effects of this compound on reproductive performance in postpartum rabbits. upv.es

| Treatment Group | Fertility Rate (%) | Litter Size (mean) |

| This compound | 71.7 | Increased (P<0.05) |

| Control | 66.1 | Baseline |

Table 2: Progesterone Levels in Pseudopregnant Rabbits After this compound Treatment This table summarizes the findings on the responsiveness of the rabbit corpus luteum to this compound at different stages of pseudopregnancy. nih.gov

| Day of Treatment | Progesterone Response | Luteolysis Outcome |

| Days 3-5 | No significant decline | Functional luteolysis not observed |

| Day 6 | Transient decline in 38% of rabbits | CL recovered in 2-3 days |

| Day 7 | Transient decline in 71% of rabbits | CL recovered in 2-3 days |

| Day 8 | Transient decline in 83% of rabbits | CL recovered in 2-3 days |

| Day 9 | Persistent decline to <1 ng/mL | Effective and persistent luteolysis in all animals |

Advanced Analytical Methodologies in Alfaprostol Research

Spectroscopic Techniques for Structural Elucidation (e.g., NMR)

The definitive confirmation of Alfaprostol's molecular structure is accomplished through spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. wpmucdn.comslideshare.net NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the unambiguous assignment of its atoms and stereochemistry. slideshare.net

The process of structural elucidation for a molecule like this compound involves a suite of NMR experiments: wpmucdn.com

¹H NMR (Proton NMR): This is one of the first steps, revealing the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). slideshare.net The integration of the signals corresponds to the number of protons in each environment.

¹³C NMR (Carbon NMR): This technique provides a spectrum showing all the unique carbon atoms in the molecule, offering insight into the carbon skeleton.

2D NMR Spectroscopy: To assemble the complete molecular structure, two-dimensional NMR experiments are essential. These correlate signals from different nuclei, mapping out the connectivity of the molecule. researchgate.net

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms. This helps in tracing out the spin systems within the two side chains and the cyclopentane (B165970) ring of this compound.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to, providing a direct link between the ¹H and ¹³C spectra. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are two or three bonds away. wpmucdn.com It is crucial for connecting the different structural fragments, such as linking the side chains to the correct positions on the cyclopentane ring and identifying the positions of quaternary carbons.

By combining the data from these experiments, researchers can piece together the exact structure of this compound, confirming the arrangement of its functional groups and the relative stereochemistry of its chiral centers. wpmucdn.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Prostaglandin (B15479496) F2α Analogs (Note: This table is illustrative, based on data for structurally similar PGF2α compounds. Actual shifts for this compound may vary.)

| Atom Position | Representative ¹³C Chemical Shift (ppm) | Representative ¹H Chemical Shift (ppm) |

| C-1 (COOH) | ~175.0 | ~12.0 (broad s) |

| C-2 | ~34.0 | ~2.20 (t) |

| C-5 | ~129.5 | ~5.40 (m) |

| C-6 | ~129.0 | ~5.35 (m) |

| C-8 | ~50.0 | ~2.50 (m) |

| C-9 (CH-OH) | ~73.0 | ~4.10 (m) |

| C-11 (CH-OH) | ~77.5 | ~3.90 (m) |

| C-12 | ~55.0 | ~2.00 (m) |

| C-13 | ~135.0 | ~5.65 (dd) |

| C-14 | ~130.0 | ~5.55 (dd) |

| C-15 (CH-OH) | ~71.5 | ~4.05 (m) |

Chromatographic Separations for Compound Characterization

Chromatography is an indispensable tool for the purification and analytical characterization of this compound, ensuring the purity of the compound and separating it from isomers and impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose. researchgate.netnih.gov

Reversed-Phase HPLC (RP-HPLC): This is a common method for the analysis of prostaglandins (B1171923). researchgate.net In RP-HPLC, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with an acid modifier like acetic acid or a phosphate (B84403) buffer to control the ionization of the carboxylic acid group. researchgate.netnih.gov This method is effective for quantifying this compound and separating it from degradation products or synthetic precursors.

Chiral HPLC: Since this compound possesses multiple chiral centers, it can exist as various stereoisomers. It is critical to separate the desired enantiomer from others, as different stereoisomers can have vastly different biological activities. Chiral HPLC methods have been developed specifically for the separation of prostaglandin enantiomers. mdpi.com These methods employ a chiral stationary phase (CSP), such as a Chiracel OJ-RH column, which can differentiate between the enantiomers, allowing for their separation and quantification. mdpi.com The choice of mobile phase, often a mix of solvents like acetonitrile, methanol, and water at a specific pH, and column temperature are optimized to achieve adequate resolution between the enantiomeric pairs. mdpi.com

Table 2: Examples of HPLC Conditions for Prostaglandin Analysis

| Technique | Column Type | Stationary Phase | Mobile Phase Example | Application |

| RP-HPLC | Ultrasphere ODS researchgate.net | C18 (Octadecylsilane) | Methanol:0.02 M Phosphate Buffer researchgate.net | Quantitative determination of active compounds. researchgate.net |

| RP-HPLC | Agilent Eclipse XDB-C18 researchgate.net | C18 (Octadecylsilane) | Acetonitrile:Water (60:40 v/v) researchgate.net | Quantification of prostaglandin analogs. researchgate.net |

| Chiral HPLC | Chiracel OJ-RH mdpi.com | Cellulose-based Chiral Selector | Acetonitrile:Methanol:Water (pH=4) mdpi.com | Separation of PGF2α enantiomeric pairs. mdpi.com |

| Normal-Phase HPLC | Silica Column researchgate.net | Silica | Heptane-2-propanol-acetonitrile researchgate.net | Separation of latanoprost (B1674536) from its isomers. researchgate.net |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Scalability

The classic synthesis of prostaglandins (B1171923), including Alfaprostol, often involves multi-step, complex procedures. Current research is intensely focused on developing more efficient, economical, and scalable synthetic routes. A primary goal is to reduce the number of steps, improve yields, and utilize more environmentally benign reagents and catalysts.

Recent advancements have demonstrated promising alternatives to traditional methods. One notable approach involves a nine-step synthesis of this compound that utilizes a conjugate addition of an alkyne to a bicyclic enal intermediate. researchgate.net This strategy is significant as it represents the shortest synthesis reported to date for this compound. researchgate.net The key bicyclic enal is accessible in just three steps through a proline-catalyzed aldol (B89426) reaction. researchgate.net This method simplifies the introduction of the lower ω-sidechain and avoids the complexities of preparing mixed organocuprates. researchgate.net

Another innovative strategy focuses on the Stille coupling reaction to construct the ω-chain of this compound, which contains a characteristic triple bond. researchgate.netsci-hub.se This methodology involves the creation of novel tin intermediates, which then participate in the carbon-carbon bond formation. sci-hub.se While challenges in optimizing the yield of the tin intermediate were encountered, a one-step approach was successfully developed to transform a precursor directly into the required tributyl tin compound in a 60% yield. sci-hub.se These modern approaches, including the use of organocatalysis and novel coupling strategies, are paving the way for more practical and large-scale production of this compound and related prostaglandin (B15479496) analogues. researchgate.netresearchgate.net

Table 1: Comparison of Modern Synthetic Strategies for this compound and Related Prostaglandins

| Synthetic Strategy | Key Reaction | Number of Steps | Key Advantages | Reference |

|---|---|---|---|---|

| Organocatalytic Approach | Conjugate addition of an alkyne to a bicyclic enal | 9 | Shortest reported synthesis for this compound; operationally simple. | researchgate.net |

| Stille Coupling | Coupling of a novel tin intermediate with an appropriate partner | Variable | Opens new possibilities for preparing the ω-chain with a triple bond. | researchgate.netsci-hub.se |

| Organocatalytic Aldol Reaction | Proline-catalyzed aldol reaction of succinaldehyde (B1195056) | 7-8 (for analogues) | Highly enantioselective; allows access to key bicyclic intermediates. | researchgate.netresearchgate.net |

Deeper Elucidation of Receptor Subtype Signaling Specificity and Allosteric Modulation

This compound exerts its effects by acting as an agonist at the prostaglandin F2α (FP) receptor, a member of the G protein-coupled receptor (GPCR) superfamily. sci-hub.se While the primary signaling pathway is understood, a deeper investigation into receptor subtype specificity and the potential for allosteric modulation represents a significant frontier in research.

GPCRs are known for their complex signaling, often involving multiple G proteins and β-arrestins. nih.gov Future research aims to dissect the specific signaling cascade initiated by this compound at the FP receptor in different tissues and cell types. This involves understanding whether this compound shows bias towards a particular signaling pathway (e.g., Gq/11 activation versus β-arrestin recruitment), a phenomenon known as "biased agonism."

A particularly exciting avenue is the exploration of allosteric modulation. nih.gov Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand (prostaglandin F2α) and this compound bind. nih.govnih.gov These modulators can be categorized as:

Positive Allosteric Modulators (PAMs): Enhance the effect of the orthosteric agonist. nih.gov

Negative Allosteric Modulators (NAMs): Reduce the effect of the orthosteric agonist. nih.gov

Ago-PAMs: Exhibit intrinsic agonist activity themselves in addition to enhancing the primary agonist's effect. nih.gov